3-Amino-3-(dimethylamino)prop-2-enenitrile
Description
Contextualization within Contemporary Organic Synthesis Research
In the landscape of modern organic synthesis, 3-Amino-3-(dimethylamino)prop-2-enenitrile emerges as a valuable building block, particularly in the construction of complex heterocyclic frameworks. Its classification as a "push-pull" alkene, characterized by the presence of electron-donating amino groups and an electron-withdrawing nitrile group at opposite ends of a double bond, imparts a unique electronic distribution that dictates its reactivity. researchgate.net This electronic arrangement leads to a highly polarized carbon-carbon double bond, with a significant partial negative charge on the carbon atom bearing the nitrile group and a partial positive charge on the carbon atom attached to the amino groups. acs.orgresearchgate.net This inherent polarity makes the molecule susceptible to a variety of chemical transformations, rendering it a versatile precursor in multicomponent reactions and cycloaddition strategies for the synthesis of diverse nitrogen-containing heterocycles. univet.hu
The dual amino functionalities also offer multiple sites for further functionalization, allowing for the stepwise introduction of different substituents and the generation of molecular diversity from a single scaffold. This attribute is highly sought after in medicinal chemistry and materials science, where the rapid assembly of libraries of compounds for screening purposes is paramount.
Historical Development of Research on Acrylonitrile (B1666552) Derivatives Featuring Amino Substituents
The study of acrylonitrile derivatives with amino substituents is intrinsically linked to the broader historical development of research into "push-pull" ethylenes. The concept of push-pull systems, where donor and acceptor groups are conjugated through a π-system, has been a subject of investigation for decades, with a focus on understanding their unique electronic and photophysical properties. acs.orgmurdoch.edu.au
Early research into simple enamines and enaminonitriles laid the groundwork for understanding the reactivity of more complex systems like this compound. The recognition that the introduction of an amino group at the β-position of an acrylonitrile system significantly alters the electron density and reactivity of the double bond was a crucial step. Over time, chemists began to explore the synthetic potential of these polarized alkenes, particularly their utility in cycloaddition reactions and as precursors to heterocyclic compounds. The development of more sophisticated analytical techniques, such as advanced NMR spectroscopy and computational chemistry, has further enabled a deeper understanding of the rotational barriers and electronic distribution in these molecules. acs.org
Unique Structural Characteristics of this compound and Their Intrinsic Influence on Chemical Reactivity for Advanced Synthetic Strategies
The structure of this compound, a β,β-diaminoacrylonitrile, is central to its chemical reactivity. The presence of two amino groups at the β-position, one primary and one tertiary (dimethylamino), creates a highly electron-rich terminus of the double bond. This strong electron-donating character, coupled with the potent electron-withdrawing nature of the nitrile group at the α-position, results in a pronounced "push-pull" effect.
This electronic polarization has several key consequences for its reactivity:
Enhanced Nucleophilicity of the α-Carbon: The significant electron density shifted towards the α-carbon makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles.
Versatility in Cycloaddition Reactions: The polarized double bond makes it an excellent partner in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, for the construction of five- and six-membered heterocyclic rings. nih.govacs.org This reactivity is analogous to that observed for ketene (B1206846) N,N-acetals. msstate.edu
Precursor to Pyrimidines and other Heterocycles: The 1,3-dinitrogen arrangement within the diaminoethylene moiety, combined with the nitrile group, makes it an ideal precursor for the synthesis of pyrimidine (B1678525) derivatives and other nitrogen-rich heterocycles through condensation reactions with suitable bifunctional reagents. bu.edu.egnih.govresearchgate.netmdpi.comnih.gov
The distinct electronic and structural features of this compound thus position it as a powerful tool for the strategic construction of complex molecules with potential applications in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-amino-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXNRMTXUVTFH-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=C/C#N)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 3 Dimethylamino Prop 2 Enenitrile and Its Analogues
Established Reaction Pathways for the Preparation of 3-Amino-3-(dimethylamino)prop-2-enenitrile
Traditional synthetic routes to this compound and its derivatives have been developed, primarily relying on condensation and addition reactions. These methods provide a foundational understanding of the chemical reactivity of the precursor molecules.
Condensation Reactions Involving Acrylonitrile (B1666552) and Dimethylamine (B145610) Precursors
The reaction between acrylonitrile and dimethylamine is a fundamental approach to constructing the carbon-nitrogen backbone of compounds related to this compound. This transformation is a classic example of a Michael addition, where the nucleophilic dimethylamine attacks the β-carbon of the electron-deficient acrylonitrile.
However, it is crucial to note that this reaction directly yields the saturated adduct, 3-(dimethylamino)propionitrile, rather than the target unsaturated enamine. The formation of the C=C double bond characteristic of an enamine from these precursors would necessitate a subsequent dehydrogenation step, a process not commonly reported as a direct continuation of this initial condensation.
The Michael addition itself is typically an exothermic reaction and can be carried out under various conditions. Industrial processes often utilize continuous flow reactors, such as bubble columns, to manage the reaction temperature and ensure high conversion rates.
| Reactants | Product | Reaction Type | Key Consideration |
| Acrylonitrile, Dimethylamine | 3-(Dimethylamino)propionitrile | Michael Addition | Yields a saturated precursor, not the target enamine directly. |
Synthetic Routes Utilizing Methyl-3-(dimethylamino)acrylate Derivatives
The use of methyl-3-(dimethylamino)acrylate as a starting material presents another potential, though less documented, synthetic avenue. In principle, the transformation of the acrylate (B77674) ester into the corresponding nitrile could be envisioned. This would likely involve a multi-step process, potentially including amidation of the ester followed by dehydration to the nitrile.
Another hypothetical pathway could involve the reaction of methyl-3-(dimethylamino)acrylate with an ammonia (B1221849) equivalent, where the amino group displaces the methoxy (B1213986) group of the ester. However, specific and reliable protocols for the direct conversion of methyl-3-(dimethylamino)acrylate derivatives to this compound are not prominently featured in the scientific literature, suggesting this may not be a preferred or efficient synthetic strategy.
Formation via Cyanoacetic Acid and N,N-Dimethylformamide Dimethyl Acetal (B89532) Approaches
A highly effective and well-established method for the synthesis of β-dimethylamino-α,β-unsaturated nitriles involves the reaction of a compound containing an active methylene (B1212753) group with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Cyanoacetic acid and its derivatives, such as cyanoacetanilides, are excellent substrates for this transformation.
The reaction mechanism proceeds through the initial deprotonation of the active methylene group of the cyanoacetic acid derivative. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. This is followed by the elimination of methanol (B129727) and dimethylamine, leading to the formation of the enamine product. For instance, the reaction of 2-cyanoacetanilide with DMF-DMA, when heated, yields 2-cyano-3-dimethylamino-acrylanilide. prepchem.com
This approach is advantageous as it directly installs the desired enamine functionality and the nitrile group in a single, efficient step. The reaction conditions are generally mild, and the byproducts are volatile, simplifying the purification process.
| Reactant 1 | Reactant 2 | Product Type |
| Cyanoacetic acid derivative (e.g., 2-Cyanoacetanilide) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | β-dimethylamino-α,β-unsaturated nitrile |
Emerging Synthetic Strategies and Catalytic Considerations
In recent years, the development of more efficient, environmentally benign, and rapid synthetic methods has been a major focus of chemical research. These emerging strategies often employ novel activation techniques and catalytic systems to enhance reaction rates and selectivities.
Microwave-Assisted Aza-Michael Addition Reactions for Acrylonitrile Adducts
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The aza-Michael addition of amines to acrylonitrile is particularly amenable to microwave irradiation. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purities of the resulting propionitrile (B127096) adducts compared to conventional heating methods.
While this method is highly efficient for the synthesis of the saturated 3-(dimethylamino)propionitrile backbone, it does not directly produce the unsaturated target compound. However, the rapid and clean formation of this key precursor using microwave assistance makes it a valuable component of a potential multi-step synthesis of this compound analogues. The use of solvent-free conditions or eco-friendly solvents in conjunction with microwave heating further enhances the green credentials of this synthetic approach.
| Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Hours | Standard laboratory technique |
| Microwave Irradiation | Minutes | Rapid, often higher yields, energy efficient |
Dimerization Methodologies for Advanced Chemical Intermediates
The dimerization of reactive intermediates can be a powerful strategy for the construction of more complex molecular architectures. In the context of this compound synthesis, the dimerization of related enaminitriles or their precursors could potentially lead to novel and structurally interesting analogues.
However, specific dimerization methodologies for intermediates directly leading to or derived from this compound are not extensively reported in the chemical literature. This suggests that such strategies may be highly specific to particular substrate classes or are still an area of nascent research. The development of catalytic systems that can control the regioselectivity and stereoselectivity of such dimerization reactions would be a significant advancement in this field.
Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound
The synthesis of this compound, commonly achieved through the condensation of an active methylene compound like malononitrile (B47326) with a dimethylformamide derivative, is highly sensitive to the conditions under which the reaction is performed. Careful optimization of these parameters is essential for maximizing the yield and purity of the final product.
Impact of Solvent Systems on Synthetic Efficiency
The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of this compound. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates are all important considerations. While specific comparative studies on a wide range of solvents for the synthesis of this exact compound are not extensively detailed in publicly available literature, general principles from related syntheses involving dimethylformamide dimethyl acetal (DMF-DMA) offer valuable insights.
In reactions involving DMF-DMA and active methylene compounds, polar aprotic solvents are often favored. These solvents can help to stabilize charged intermediates and facilitate the reaction. Commonly used solvents in similar syntheses include dimethylformamide (DMF), acetonitrile, and various alcohols. The selection of the optimal solvent often involves a trade-off between reaction rate and the ease of product purification. For instance, while a high-boiling polar solvent like DMF might accelerate the reaction, its removal can be challenging and may require high vacuum distillation, which could potentially lead to product degradation.
The following table, based on general observations from syntheses of related enaminonitriles, illustrates the potential impact of different solvent systems. Please note that these are representative examples and the optimal solvent for the synthesis of this compound would require specific experimental validation.
| Solvent System | Typical Observations | Potential Impact on Efficiency |
| Acetonitrile | Good solubility for reactants, relatively low boiling point for easy removal. | Moderate to good yields, easier purification. |
| Ethanol | Can participate in side reactions, but may also act as a proton source if needed. | Yields can be variable, potential for byproduct formation. |
| Dimethylformamide (DMF) | High boiling point, excellent solvent for polar reactants. | Can lead to higher reaction rates, but purification may be more complex. |
| Toluene | A non-polar solvent, may be used for azeotropic removal of byproducts like methanol. | May result in slower reaction rates compared to polar solvents. |
Temperature and Pressure Effects on Reaction Kinetics and Selectivity
For the synthesis of related compounds like β-(dimethylamino)-propionitrile, reaction temperatures are typically maintained in the range of 25 to 80°C, with a preferred range of 40 to 60°C. google.comgoogle.com This temperature range often provides a good balance between a reasonable reaction rate and the minimization of side reactions. In some cases, particularly in industrial settings, controlling the temperature can be achieved by operating the reactor under reduced pressure. For instance, a pressure reduction from 5 to 1 bar can be used to manage the exothermic nature of similar reactions and maintain a constant temperature. google.com
The effect of temperature on the synthesis of this compound would likely follow a similar trend. An optimal temperature would need to be determined experimentally to maximize the formation of the desired product while keeping the formation of impurities to a minimum.
The following table summarizes the general effects of temperature and pressure on the synthesis:
| Parameter | Effect on Reaction | Considerations for Optimization |
| Temperature | Higher temperature generally increases reaction rate. | Excessively high temperatures can lead to byproduct formation and product degradation. The optimal temperature is a balance between rate and selectivity. |
| Pressure | Can be used to control the boiling point of reactants and solvents. | Reduced pressure can be employed to control reaction temperature, especially for exothermic reactions, and to remove volatile byproducts. |
Stoichiometric Control for Maximizing Purity and Overall Yield
The stoichiometry of the reactants, specifically the molar ratio of the active methylene compound (e.g., malononitrile) to the dimethylformamide derivative (e.g., DMF-DMA), is a critical factor in controlling the purity and yield of this compound.
In many chemical reactions, using a slight excess of one reactant can help to drive the reaction to completion and maximize the conversion of the limiting reactant. For instance, in the synthesis of β-(dimethylamino)-propionitrile, the molar ratio of dimethylamine to acrylonitrile is typically maintained between 1:1 and 1.5:1, with a preferred ratio of 1:1 to 1.05:1. google.com This slight excess of the amine ensures the complete consumption of the more valuable acrylonitrile.
A similar strategy would likely be beneficial in the synthesis of this compound. Using a slight excess of the less expensive and more volatile reactant can be an effective way to maximize the yield with respect to the more complex or costly starting material. However, a large excess of any reactant should be avoided as it can complicate the purification process and may lead to the formation of byproducts.
The optimal stoichiometric ratio is best determined through a series of experiments where the molar ratio of the reactants is systematically varied, and the resulting yield and purity of the product are measured.
| Reactant Ratio (Malononitrile:DMF-DMA) | Expected Outcome | Rationale |
| 1:1 | Theoretical ideal ratio. | May result in incomplete conversion if the reaction does not go to completion. |
| 1:1.05-1.2 | Potential for higher yield of the desired product. | A slight excess of DMF-DMA can help to drive the reaction to completion. |
| >1:1.2 | Increased potential for byproduct formation and purification challenges. | A large excess of DMF-DMA can lead to side reactions and make isolation of the pure product more difficult. |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Amino 3 Dimethylamino Prop 2 Enenitrile
Nucleophilic Reactivity Profile of the Dimethylamino Moiety in 3-Amino-3-(dimethylamino)prop-2-enenitrile
The presence of two amino groups at the C-3 position renders the C-2 carbon of the propenenitrile backbone electron-rich and thus susceptible to attack by electrophiles. The dimethylamino group, in particular, is an excellent leaving group in nucleophilic substitution reactions, facilitating the synthesis of various heterocyclic systems.
While the classical Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, analogous condensation reactions are a hallmark of the reactivity of β-enaminonitriles like this compound. These compounds serve as versatile building blocks for the synthesis of heterocyclic structures, particularly through reactions with binucleophilic reagents such as hydrazines.
For instance, related 2-aroyl-3-dimethylamino-2-propenenitriles react with hydrazine (B178648) hydrate (B1144303) in condensation reactions to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. google.com This type of reaction demonstrates the utility of the enaminonitrile scaffold in constructing five-membered heterocyclic rings. The dimethylamino group serves as a leaving group, facilitating the cyclization process. These pyrazole (B372694) derivatives are valuable precursors for more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. google.com The versatility of this approach allows for the synthesis of a wide array of functionalized pyrazoles, which are of significant interest due to their biological and physicochemical properties. nsf.govresearchgate.net
Table 1: Examples of Condensation Reactions with Enaminonitrile Analogs
| Electrophile/Binucleophile | Enaminonitrile Substrate | Product Type | Reference |
| Hydrazine Hydrate | 2-Aroyl-3-dimethylamino-2-propenenitrile | 3-Amino-1H-pyrazole-4-carbonitrile | google.com |
| Hydrazine Derivatives | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 3-Aminopyrazole Derivatives | acs.org |
The mechanism of these condensation reactions typically proceeds via a nucleophilic addition-elimination pathway. The reaction is initiated by the nucleophilic attack of an external reagent, such as a hydrazine, onto the electrophilic C-2 carbon of the prop-2-enenitrile backbone. This step is followed by the elimination of the dimethylamino group, which is a stable leaving group.
Cycloaddition Reactions Involving the Prop-2-enenitrile Scaffold
The electron-deficient nature of the double bond in the prop-2-enenitrile scaffold, enhanced by the electron-withdrawing nitrile group, makes it an excellent dipolarophile for cycloaddition reactions. This is particularly true for [3+2] cycloadditions with various 1,3-dipoles.
The prop-2-enenitrile framework is expected to react with a variety of 1,3-dipoles, such as nitrones and nitrilimines, to form five-membered heterocyclic rings. acs.org These [3+2] cycloaddition reactions are powerful tools for synthesizing complex molecules like isoxazolidines and isoxazolines, which are often pharmacologically active. rsc.org Theoretical studies on similar systems, such as the reaction of E-3-(dimethylamino)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one with nitrilimines, confirm that these reactions proceed via an asynchronous concerted mechanism. google.com
The reaction is initiated by the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the enaminonitrile dipolarophile. This interaction dictates the feasibility and pathway of the cycloaddition.
Table 2: Potential Dipolarophiles for [3+2] Cycloaddition with Enaminonitrile Scaffolds
| Dipolarophile Class | Example | Resulting Heterocycle |
| Nitrones | (Z)-C-aryl-N-phenylnitrones | Isoxazolidine |
| Nitrilimines | C-phenyl-N-arylnitrilimine | Pyrazoline |
| Nitrile N-oxides | Arylonitrile N-oxides | Isoxazoline |
| Diazoalkanes | Diazomethane | Pyrazoline |
The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions are critical aspects that determine the structure of the final product. For reactions involving the prop-2-enenitrile scaffold, these outcomes are governed by both electronic and steric factors. Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the selectivity of these processes. google.comyoutube.com
Regioselectivity: The regiochemistry is determined by the initial bond formation during the transition state. In polar cycloadditions, the most nucleophilic center of the dipole attacks the most electrophilic center of the dipolarophile. youtube.com For the prop-2-enenitrile system, the C-2 carbon is the most likely site of initial attack by the nucleophilic terminus (e.g., the oxygen atom of a nitrone) of the 1,3-dipole. Analysis of local electrophilicity and nucleophilicity indices can effectively predict the regiochemistry of the resulting cycloadducts. google.com
Stereoselectivity: The stereochemical outcome (e.g., cis or trans configuration) of the product is determined by the geometry of the transition state. Reactions involving nitrones and similar dipolarophiles can lead to different stereoisomers. DFT and distortion/interaction models can be used to calculate the activation energies for different reaction pathways, allowing for the prediction of the favored stereoisomer. acs.orggoogle.com These theoretical results often show excellent agreement with experimental outcomes in analogous systems. google.com
Oxidation and Reduction Chemistry of this compound
The functional groups within this compound offer sites for both oxidation and reduction reactions, enabling its conversion into other valuable chemical intermediates.
Oxidation: The enaminonitrile moiety is susceptible to oxidation. A notable transformation is the conversion of β-enaminonitriles into α-keto amides. acs.org This can be achieved under mild, visible-light-irradiated conditions using a photosensitizer (like H₂TPP) and air as the oxidant. acs.orgacs.org The reaction is believed to proceed through an ene-type pathway initiated by singlet oxygen (¹O₂). This is followed by dehydration, hydrolysis of the imine, and nucleophilic substitution of the cyanide group by an amine. acs.org This method provides a sustainable route to synthetically useful α-keto amides. acs.org
Reduction: The nitrile group is readily reduced to a primary amine. This transformation is most commonly achieved through catalytic hydrogenation. researchgate.net A variety of heterogeneous transition metal catalysts can be employed, with the choice of metal influencing selectivity and reaction conditions. researchgate.netbme.hu Common catalysts include Raney-type nickel and cobalt, as well as supported palladium and rhodium catalysts. researchgate.netgoogle.combme.hu The reaction typically requires elevated hydrogen pressure and temperature. google.com This reduction provides a pathway to 1,3-diamines, which are important building blocks in polymer and pharmaceutical chemistry. More modern approaches, such as electrocatalytic hydrogenation on nanostructured copper catalysts, offer a route to perform this reduction at room temperature. nsf.gov
Table 3: Summary of Catalytic Systems for Nitrile Reduction
| Catalyst System | Typical Conditions | Product | Reference |
| Rhodium catalyst, basic substance | 20–110 °C, 15–200 psig H₂ | Primary Amine | google.com |
| Raney-type Ni or Co, hydroxide | Varies | Primary Amine | google.com |
| 10% Pd/C, acidic additive | 30 °C, 6 bar H₂ | Primary Amine | bme.hu |
| Oxide-derived Cu electrocatalyst | Room Temperature, Cathodic Potential | Primary Amine | nsf.gov |
Heterocyclic Synthesis and Annulation Reactions Mediated by this compound
The trifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through condensation and annulation reactions.
The reaction of 2-aroyl-3-(dimethylamino)-2-propenenitrile derivatives, which are structurally related to the title compound, with hydrazine hydrate is a well-established method for the synthesis of 3-substituted-1H-4-pyrazole carbonitriles. clockss.org This reaction proceeds through a condensation mechanism where the hydrazine attacks the electrophilic carbon of the aroyl group, followed by intramolecular cyclization and elimination of dimethylamine (B145610).
Similarly, pyrimidine (B1678525) derivatives can be synthesized from precursors derived from this compound. bu.edu.egnih.gov The general strategy involves the condensation of a 1,3-bifunctional three-carbon fragment, which can be derived from the propenenitrile backbone, with an amidine, urea, thiourea, or guanidine (B92328). bu.edu.eg For instance, enaminonitriles react with guanidine to yield diaminopyrimidine derivatives. researchgate.net These reactions are often catalyzed and can proceed under various conditions, including microwave irradiation, to afford the desired heterocyclic products in good yields. researchgate.net
| Reactant | Reagent | Resulting Heterocycle |
| 2-Aroyl-3-(dimethylamino)-2-propenenitrile | Hydrazine Hydrate | Pyrazole |
| Enaminonitrile | Guanidine | Pyrimidine |
Derivatives of this compound serve as key intermediates in the synthesis of fused benzimidazole (B57391) systems. For example, the reaction of 2-aroyl-3-(dimethylamino)-2-propenenitriles with 1H-benzo[d]imidazol-2-amine can lead to the formation of 3-substituted 2-aminobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidines and 4-substituted benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles. clockss.org The reaction pathway can be directed towards one product or the other by controlling the reaction conditions. clockss.org This transformation involves the nucleophilic attack of the benzimidazole amine on the enaminonitrile, followed by cyclization and aromatization to yield the fused heterocyclic system.
The strategic placement of functional groups in derivatives of this compound allows for intramolecular condensation reactions, leading to the formation of complex polycyclic frameworks. For instance, pyrrolo[2,3-d]pyrimidine derivatives can be synthesized through a one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx While not directly involving the title compound as a starting material, this demonstrates the principle of using multifunctional building blocks to construct fused heterocyclic systems. A plausible intramolecular condensation involving a derivative of this compound could involve the reaction of the primary amine with a suitably positioned electrophilic center, such as a carbonyl or nitrile group, within the same molecule to form a new ring.
Substitution Reactions and Functionalization Strategies for this compound Derivatives
The reactivity of the enamine system in this compound and its derivatives allows for various substitution and functionalization reactions. The nucleophilic character of the β-carbon of the enamine makes it susceptible to attack by electrophiles. Furthermore, the dimethylamino group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other substituents at the β-position. bu.edu.eg These reactions provide a versatile platform for modifying the core structure and introducing a wide range of functional groups, further expanding the synthetic utility of this class of compounds.
| Reaction Type | Electrophile/Nucleophile | Functional Group Introduced |
| Electrophilic Substitution | Acyl Halides, Alkyl Halides | Acyl, Alkyl |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | Amino, Thio, Alkoxy |
Modifications of the Acrylonitrile (B1666552) Backbone
The acrylonitrile backbone of this compound is a key site for chemical transformations. The presence of the electron-withdrawing nitrile group renders the β-carbon of the acrylonitrile moiety electrophilic. This electronic feature makes the double bond susceptible to nucleophilic attack, a characteristic reactivity pattern of Michael additions.
This susceptibility allows for a variety of modifications to the carbon skeleton. Nucleophiles can add across the double bond, leading to the formation of new saturated derivatives. For instance, the compound can react with thiols or amines, where the nucleophile attacks the β-carbon to form a stable adduct. Such reactions demonstrate the capacity to functionalize the acrylonitrile backbone, altering the compound's structure and chemical properties. The general mechanism involves the attack of a nucleophile on the carbon-carbon double bond, which is activated by the adjacent cyano group.
Table 1: Examples of Nucleophilic Additions to the Acrylonitrile Backbone
| Nucleophile | Reaction Type | Resulting Modification |
|---|---|---|
| Thiols (e.g., Glutathione) | Michael Addition | Formation of a thioether adduct at the β-position. |
| Amines (e.g., Pyrrolidine) | Michael Addition | Formation of a new C-N bond at the β-position. |
These transformations highlight the utility of the acrylonitrile moiety as a reactive handle for constructing more complex molecules. The inherent polarity of the double bond is the primary driver for these modifications, allowing for the introduction of diverse functionalities onto the prop-2-enenitrile framework.
Introduction of Aromatic and Heterocyclic Substituents for Modulating Reactivity
This compound and its derivatives serve as valuable synthons for the construction of various heterocyclic systems. researchgate.net The strategic introduction of aromatic and heterocyclic substituents is a common approach to modulate the molecule's reactivity and synthesize compounds with specific structural and electronic properties. These reactions often proceed via cyclization or condensation pathways, where the enediamine and nitrile functionalities participate in ring formation.
Detailed research has demonstrated the synthesis of diverse heterocyclic structures from derivatives of this compound. For example, by first acylating the backbone, new reactive sites are introduced. The reaction of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, a derivative, with phenylhydrazine (B124118) results in the formation of pyrazole derivatives. Similarly, reacting this same intermediate with other nucleophiles, such as α-heteroarylamines, can produce a variety of condensed indolylpyrimidines.
The versatility of this compound as a precursor is further illustrated in the synthesis of pyrrole (B145914) derivatives. The reaction between 3,3-diaminoacrylonitriles and carbonyl derivatives of acetylene (B1199291) yields functionalized non-aromatic pyrroles. nih.gov These examples underscore the role of the core structure as a scaffold for building complex heterocyclic rings.
Table 2: Synthesis of Heterocyclic Systems from this compound Derivatives
| Derivative/Reactant | Co-reactant | Resulting Heterocyclic System | Source |
|---|---|---|---|
| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | Pyrazole | |
| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | α-Heteroarylamines | Condensed Indolylpyrimidines | |
| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | 2-Aminobenzothiazole | Pyrimido[1,2-a]benzimidazole | |
| 3,3-Diaminoacrylonitrile | Methyl propiolate (acetylene derivative) | Methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | nih.gov |
These transformations are pivotal as they introduce aromatic and heterocyclic moieties that can significantly influence the electronic distribution, conformation, and ultimately the chemical reactivity of the resulting molecule.
Advanced Spectroscopic and Structural Characterization of 3 Amino 3 Dimethylamino Prop 2 Enenitrile
Vibrational Spectroscopy for Comprehensive Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
No experimental or theoretical FT-IR data for 3-Amino-3-(dimethylamino)prop-2-enenitrile is currently available in the searched scientific literature. An analysis of characteristic vibrational modes, such as N-H, C=C, C≡N, and C-N stretching and bending frequencies, which would provide a unique molecular fingerprint, cannot be conducted.
Raman Spectroscopy for Complementary Structural Insights
Similarly, Raman spectroscopic data for this compound is absent from public databases. Raman spectroscopy would offer complementary information to FT-IR, particularly for the non-polar bonds and symmetric vibrations within the molecule, but this analysis is not possible without the relevant spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Proton (¹H) NMR for Chemical Environment Determination
There is no published ¹H NMR spectrum for this compound. A detailed analysis of chemical shifts, signal multiplicities, and coupling constants, which would elucidate the electronic environment of the protons and their spatial relationships, cannot be performed.
Carbon (¹³C) NMR for Elucidation of the Carbon Skeleton
No ¹³C NMR data for this compound has been found in the public domain. This prevents the identification and assignment of carbon resonances, which is crucial for confirming the carbon framework of the molecule.
Advanced 2D NMR Techniques for Comprehensive Connectivity Mapping
Information regarding the application of advanced 2D NMR techniques, such as COSY, HSQC, or HMBC, to this compound is unavailable. These techniques are instrumental in definitively establishing the connectivity between protons and carbons within a molecule, but without the data, such a comprehensive mapping is impossible.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₅H₉N₃, the calculated monoisotopic mass is 111.07965 Da. uni.lu HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The technique typically involves soft ionization methods, such as electrospray ionization (ESI), to generate intact molecular ions. These ions can be observed as various adducts, and their predicted m/z values are crucial for accurate identification. uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 112.08693 |
| [M+Na]⁺ | 134.06887 |
| [M+K]⁺ | 150.04281 |
| [M+NH₄]⁺ | 129.11347 |
| [M-H]⁻ | 110.07237 |
Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule. nationalmaglab.org It involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.orgwikipedia.org The resulting product ions are then analyzed to reveal information about the molecule's connectivity and functional groups. nationalmaglab.org
While specific MS/MS fragmentation data for this compound is not extensively detailed in available literature, the fragmentation pattern can be predicted based on its functional groups. The structure contains an enamine, a nitrile, and a dimethylamino group, which will direct the fragmentation pathways. Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines, which would involve the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org The presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group on the same conjugated system suggests that fragmentation could involve characteristic losses such as the loss of a methyl radical (•CH₃) from the dimethylamino group or cleavage of the propenenitrile backbone. Rearrangement reactions, such as the McLafferty rearrangement, are also possible if a transferable gamma-hydrogen is present in a suitable conformation. wikipedia.org Analysis of related enaminones and nitrile-containing compounds shows complex fragmentation pathways that can be used to infer the structure of unknown components. nih.gov
Electronic Spectroscopy and Photophysical Property Characterization
Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing insights into their electronic structure and photophysical properties like absorption, emission, and environmental sensitivity.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. wikipedia.orgtechnologynetworks.com The this compound molecule possesses a conjugated π-system influenced by the strong electron-donating dimethylamino group and the electron-withdrawing nitrile group. This "push-pull" character is expected to give rise to an intense absorption band in the UV-Vis region, corresponding to a π-π* electronic transition with significant intramolecular charge-transfer (ICT) character.
Molecules with a pronounced intramolecular charge-transfer character, like this compound, often exhibit fluorescence and solvatochromism—the change in absorption or emission spectra with solvent polarity. nih.gov Upon excitation, the molecule reaches an excited state with a larger dipole moment than the ground state. In polar solvents, this excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. mdpi.com
This behavior is characteristic of many push-pull dyes. d-nb.inforesearchgate.net The fluorescence quantum yield and lifetime can also be strongly dependent on the solvent environment. In some cases, increasing solvent polarity can lead to fluorescence quenching due to the formation of a non-radiative twisted intramolecular charge transfer (TICT) state. mdpi.com Studies on various push-pull systems demonstrate significant solvatochromic shifts, where the emission color can change dramatically from non-polar to polar solvents. mdpi.comwikipedia.org
| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φfl) |
|---|---|---|
| n-Hexane | 585 | 0.75 |
| Toluene | 636 | 0.42 |
| Dichloromethane | 713 | 0.08 |
| Acetone | 776 | ~0.01 |
| Acetonitrile | 774 | ~0.01 |
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. acs.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. nih.govnih.gov These motions typically serve as non-radiative decay pathways for the excited state in solution, quenching fluorescence. When the molecules aggregate, these motions are hindered, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. acs.org
Molecules containing nitrile groups and rotatable moieties, such as phenyl rings or amino groups, are often candidates for AIE. acs.orgnih.gov The twisted conformation of such molecules in solution allows for active intramolecular rotation, leading to non-emissive behavior. Upon aggregation, the physical constraint imposed by neighboring molecules blocks these rotations, activating the fluorescence. acs.org For example, studies on tetraphenylethylene (B103901) derivatives show a significant enhancement in fluorescence intensity when water (a poor solvent) is added to a solution in THF (a good solvent), confirming their AIE characteristics. nih.gov Given its structure with rotatable amino groups, this compound and its derivatives could potentially exhibit AIE properties. researchgate.net
X-ray Diffraction Studies for Solid-State Structural Elucidation
X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement within a crystalline solid. This analysis provides fundamental insights into a molecule's conformation, configuration, and the nature of its interactions with neighboring molecules in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound. By analyzing the diffraction pattern of a single crystal, it is possible to establish bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For chiral molecules, SCXRD can also determine the absolute configuration.
A search for published SCXRD studies on this compound did not yield any specific crystallographic data, such as unit cell parameters, space group, or atomic coordinates. Therefore, a data table and discussion on its absolute configuration and conformation cannot be provided.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.
No public PXRD patterns or related studies for this compound were found. As a result, an analysis of its crystalline phases is not possible.
Analysis of Molecular Packing and Intermolecular Interactions in Crystalline States (e.g., π-π Stacking, Hydrogen Bonding)
The data obtained from SCXRD studies are crucial for analyzing how molecules are arranged in a crystal lattice. This includes the identification and characterization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions govern the material's physical properties, including melting point, solubility, and stability. The presence of amino and nitrile functional groups in this compound suggests a high potential for hydrogen bonding.
However, in the absence of crystallographic data, a detailed analysis of the molecular packing and a table of intermolecular interactions for this compound cannot be compiled.
Thermogravimetric and Calorimetric Analysis
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. They are vital for determining the thermal stability, decomposition profile, and phase transition behavior of a material.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions. A DSC thermogram provides data on melting points, glass transitions, and the enthalpy of these transitions.
A search for DSC analysis of this compound did not return any experimental data. Therefore, information regarding its phase transition temperatures and enthalpies is unavailable.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to assess thermal stability and determine the decomposition temperature range of a compound. The resulting TGA curve plots mass percentage against temperature.
No TGA studies for this compound have been found in the public domain. Consequently, a quantitative assessment of its thermal stability and a data table of its decomposition profile cannot be presented.
Computational Chemistry and Theoretical Insights into 3 Amino 3 Dimethylamino Prop 2 Enenitrile
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like 3-Amino-3-(dimethylamino)prop-2-enenitrile. These methods provide insights into electronic structure, geometry, and energy that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of this size due to its favorable balance of accuracy and computational cost. orientjchem.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, combined with Pople-style basis sets such as 6-311G(d,p) or 6-311+G**, is a widely used and reliable method for optimizing the geometry and calculating the electronic properties of organic molecules, including push-pull systems. orientjchem.orgresearchgate.netinpressco.com
Geometry optimization with this level of theory allows for the accurate prediction of bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would be expected to show a significant lengthening of the central C=C bond and a corresponding shortening of the C-N bonds compared to non-polarized analogues. This is a direct consequence of the push-pull effect, which promotes delocalization of π-electrons across the molecule, inducing a greater degree of single-bond character in the double bond and double-bond character in the C-N bonds.
Furthermore, DFT calculations are crucial for determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The push-pull nature of this compound results in a high-energy HOMO, primarily localized on the electron-donating (amino and dimethylamino) side, and a low-energy LUMO, centered on the electron-withdrawing (nitrile) side. This leads to a small HOMO-LUMO energy gap, which is a characteristic feature of such systems and is indicative of their high reactivity and potential applications in nonlinear optics.
Table 1: Representative Calculated Properties for a Push-Pull Ethylene (B1197577) System using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value | Description |
| C=C Bond Length | ~1.38 Å | Elongated compared to ethylene (~1.33 Å), indicating reduced double-bond character. |
| C-N Bond Lengths | ~1.35 Å | Shortened compared to typical C-N single bonds (~1.47 Å), indicating partial double-bond character. |
| Dipole Moment | High | Significant charge separation due to the push-pull effect. |
| HOMO Energy | High | Indicates strong electron-donating capability (nucleophilicity). |
| LUMO Energy | Low | Indicates strong electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | Small | Suggests high polarizability and reactivity. |
Note: The values in this table are representative examples for a generic push-pull ethylene and are intended to illustrate the expected trends for this compound. Specific values would require a dedicated computational study.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even higher accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is the complex interaction between electrons. acs.org
MP2 calculations, especially with large, flexible basis sets (e.g., triple-zeta valence basis sets), have been shown to provide reliable results for the electronic structure and rotational barriers in push-pull alkenes. acs.org These methods can be used to refine the geometries obtained from DFT and to calculate more accurate energies, which is critical for studying reaction barriers and thermodynamics. For a molecule like this compound, high-accuracy ab initio calculations could provide a benchmark for assessing the performance of various DFT functionals and could be crucial for understanding subtle electronic effects that govern its reactivity. However, the computational cost of these methods often limits their application to smaller systems or requires significant computational resources.
Molecular Mechanism Studies of Reactions Involving this compound
Understanding how this compound behaves in chemical reactions requires theoretical tools that can map out entire reaction pathways and analyze the changes in electron density that occur as reactants are converted into products.
Molecular Electron Density Theory (MEDT) for Elucidating Reaction Pathways
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. Within MEDT, the analysis of the global electron density transfer (GEDT) at the transition state is used to classify reactions as non-polar, polar, or ionic.
For reactions involving this compound, which is expected to act as a strong nucleophile due to its high-energy HOMO, MEDT would be particularly insightful. In a reaction such as a Michael addition, where the molecule adds to an electron-deficient alkene, MEDT analysis would likely reveal a significant GEDT from the push-pull system to the Michael acceptor. scribd.com This would classify the reaction as polar. By analyzing the conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity), MEDT can predict the reactivity and regioselectivity of such additions. For example, the nucleophilic character of this compound would be quantified, and the most favorable site of attack on an electrophile could be determined by analyzing the local Parr functions.
Identification and Characterization of Zwitterionic Intermediates
Many reactions involving highly polarized molecules like enamines and push-pull ethylenes proceed through zwitterionic intermediates. libretexts.org These are species that contain both a positive and a negative formal charge. In the context of a Michael addition of an amine to an activated alkene, the nucleophilic attack of the nitrogen on the β-carbon of the unsaturated system leads to the formation of a zwitterionic intermediate.
Table 2: Representative Calculated Data for a Zwitterionic Intermediate in a Michael Addition
| Property | Description |
| C-N Bond Length (newly formed) | ~1.50 Å, characteristic of a single bond. |
| Charge on Nucleophile Fragment | Close to +1, indicating the positive pole of the zwitterion. |
| Charge on Acceptor Fragment | Close to -1, indicating the negative pole, often delocalized over several atoms. |
| Relative Energy | Typically a local minimum on the reaction pathway, higher in energy than reactants and products. |
Note: This table provides expected characteristics for a zwitterionic intermediate in a reaction analogous to one involving this compound.
Applications of Bonding Evolution Theory (BET) in Understanding Reaction Dynamics
Bonding Evolution Theory (BET), which combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, provides a detailed picture of the sequence of bond formation and breaking events along a reaction coordinate. It allows chemists to visualize the "story" of how electron density reorganizes to transform reactants into products.
For a reaction involving this compound, such as a conjugate addition, BET would offer a step-by-step description of the chemical changes. alevelchemistry.co.uk The analysis would start with the ELF basins of the reactants, which represent atomic cores, lone pairs, and bonding regions. As the reaction proceeds along the intrinsic reaction coordinate (IRC), BET would show the depopulation of basins corresponding to breaking bonds (like the C=C π-bond) and the emergence of new basins for the forming bonds (like the new C-C or C-N σ-bond). This analysis can reveal the degree of synchronicity of bond formation and can provide a much more nuanced understanding than simply looking at the static structures of reactants, transition state, and products. It can distinguish between a concerted process, where bonds form and break simultaneously, and a stepwise process, where intermediate structures are formed, providing a rigorous, electron-density-based description of the reaction dynamics.
Analysis of Electronic Properties and Molecular Orbitals
Computational chemistry provides a powerful lens through which the electronic structure and reactivity of molecules can be understood. For this compound, methods rooted in Density Functional Theory (DFT) are employed to elucidate its electronic properties, potential for chemical reactions, and intramolecular interactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. researchgate.net In molecules like this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the amino and dimethylamino groups, which possess lone pairs of electrons. The LUMO is often distributed over the electron-deficient regions, particularly the cyano group (C≡N) and the C=C double bond, which are effective electron acceptors.
Computational studies on similar molecules show that the charge transfer during an electronic transition primarily occurs from the amino groups to the cyano-vinyl backbone. nih.gov The energies of these orbitals and the resulting energy gap can be calculated to predict various molecular properties.
Table 1: Calculated Frontier Orbital Properties
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 4.65 | Difference between LUMO and HOMO energies; indicates chemical reactivity. |
Note: The values presented are representative and derived from DFT calculations on structurally analogous compounds for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov
For this compound, the MEP map is expected to show:
Negative Potential: Concentrated around the nitrogen atom of the cyano group due to its high electronegativity and the lone pair of electrons. The nitrogen atoms of the amino and dimethylamino groups also exhibit significant negative potential. These regions are the primary sites for interaction with electrophiles.
Positive Potential: Located around the hydrogen atoms of the amino group and the methyl groups, making them potential sites for nucleophilic interaction.
Neutral/Intermediate Potential: The carbon backbone of the molecule typically displays a more neutral potential.
The MEP map provides a clear visual guide to the molecule's reactivity, highlighting where it is most likely to interact with other chemical species. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugation, and delocalization effects that contribute to molecular stability. researchgate.netscirp.org
The key interactions are evaluated using second-order perturbation theory, where the stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated. A higher E(2) value indicates a stronger interaction. scirp.org
In this compound, significant ICT interactions are expected:
n → π Interactions:* Delocalization of the lone pair electrons (n) from the nitrogen atoms of the amino and dimethylamino groups into the antibonding π* orbitals of the C=C double bond and the C≡N triple bond. These interactions are crucial to the electronic structure and stability of the molecule.
π → π Interactions:* Electron delocalization from the π orbital of the C=C bond to the π* orbital of the C≡N group, contributing to the conjugated system.
These charge transfer phenomena stabilize the molecule and influence its electronic properties, including its UV-Vis absorption characteristics. researchgate.net
Table 2: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) Namino | π* (C=C) | 45.2 | n → π* |
| LP (1) Ndimethylamino | π* (C=C) | 58.7 | n → π* |
| π (C=C) | π* (C≡N) | 22.5 | π → π* |
| LP (1) Namino | σ* (C-N) | 8.1 | n → σ* |
Note: LP denotes a lone pair. The values are illustrative, based on NBO analyses of molecules with similar functional groups, to demonstrate the principles of intramolecular charge transfer.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.
Theoretical UV-Vis spectra can be simulated using TD-DFT calculations, which provide information on electronic transition energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). The oscillator strength is a measure of the probability of a given electronic transition occurring.
For this compound, the primary electronic transition responsible for its main absorption band in the UV-Vis spectrum is expected to be a π → π* transition, with significant charge transfer character. This transition involves the promotion of an electron from the HOMO, largely located on the amino groups, to the LUMO, which is distributed across the cyano-vinyl system. Computational studies on similar conjugated systems confirm that such transitions are responsible for the main absorption features. materialsciencejournal.org Solvents can influence the absorption maxima; for example, a shift to shorter wavelengths (blue shift) in a polar solvent like DMSO can occur due to the stabilization of the ground state. materialsciencejournal.org
Table 3: Calculated Electronic Transitions
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 310 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 265 | 0.12 | HOMO-1 → LUMO (88%) |
Note: These values are representative examples derived from TD-DFT calculations on analogous push-pull systems.
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT methods (e.g., B3LYP), a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. nih.gov
The analysis involves assigning specific calculated vibrational modes to the characteristic motions of the molecule's functional groups. For this compound, key vibrational modes include:
C≡N Stretch: A strong, sharp absorption in the IR spectrum, typically around 2200-2250 cm-1.
N-H Stretches: Found in the 3300-3500 cm-1 region for the primary amino group.
C=C Stretch: A mode associated with the central double bond, usually appearing in the 1600-1650 cm-1 range.
N-H Bending: Vibrations for the amino group, typically observed around 1550-1650 cm-1.
C-H Stretches: From the methyl and vinyl groups, appearing around 2800-3100 cm-1.
Potential Energy Distribution (PED) analysis is often used to provide a quantitative measure of how much each bond stretch, angle bend, or torsion contributes to a given vibrational mode, ensuring accurate assignments. nih.gov
Table 4: Selected Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment (based on PED) |
|---|---|---|
| 3520 | 3383 | N-H asymmetric stretch |
| 3415 | 3282 | N-H symmetric stretch |
| 2285 | 2196 | C≡N stretch |
| 1660 | 1595 | C=C stretch, N-H scissoring |
| 1610 | 1547 | N-H bending |
Note: These frequencies are illustrative and based on typical values for the respective functional groups as determined by DFT calculations.
Intermolecular Interaction Analysis using Advanced Computational Tools
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the Hirshfeld surface analysis, fingerprint plots, or PIXEL energy calculations for this compound were found. The following sections provide a general overview of these computational methods and their application in analyzing intermolecular interactions, which could be hypothetically applied to the title compound.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It is based on the concept of partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts. The dnorm surface highlights regions of close contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.
Hypothetical Data for Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 25.8 |
| N···H/H···N | 18.5 |
| C···N/N···C | 5.3 |
| C···C | 3.1 |
| N···N | 2.1 |
PIXEL Energy Calculations for Quantifying Non-Covalent Interactions
PIXEL energy calculations offer a method to quantify the energetic contributions of different types of non-covalent interactions between molecules in a crystal lattice. This method calculates the interaction energy between pairs of molecules by considering the coulombic, polarization, dispersion, and repulsion components. The total interaction energy is the sum of these contributions.
This approach allows for a detailed understanding of the forces that govern the crystal packing. By calculating the interaction energies for all unique molecular pairs within a certain radius, a comprehensive picture of the crystal's energetic landscape can be constructed. This can reveal the most significant interactions that stabilize the crystal structure, such as strong hydrogen bonds or significant dispersion forces.
Hypothetical PIXEL Energy Calculation Data for a Dimer of this compound
| Energy Component | Interaction Energy (kJ/mol) |
| Coulombic | -35.8 |
| Polarization | -12.5 |
| Dispersion | -55.2 |
| Repulsion | 42.1 |
| Total Interaction Energy | -61.4 |
Advanced Research Applications and Synthetic Utility of 3 Amino 3 Dimethylamino Prop 2 Enenitrile
Role as a Versatile Building Block in Complex Organic Synthesis
3-Amino-3-(dimethylamino)prop-2-enenitrile serves as a foundational component for the construction of intricate molecular architectures. Its reactivity allows for its incorporation into a variety of organic frameworks, highlighting its importance in synthetic chemistry.
Precursor for Advanced Pharmaceutical Intermediates and Biologically Active Molecules
While direct and extensive literature on the use of this compound as a precursor for specific, named pharmaceutical intermediates or biologically active molecules is limited, its structural motifs are present in various compounds of medicinal interest. The enamine and nitrile functionalities provide reactive sites for cyclization and condensation reactions, which are fundamental in the synthesis of heterocyclic compounds. Heterocyclic scaffolds, such as pyrimidines and pyridines, form the core of numerous pharmaceuticals. The potential for this compound to act as a starting material in the synthesis of such scaffolds is an area of interest for medicinal chemists.
Synthesis of Agrochemical Scaffolds
Similar to its role in pharmaceuticals, the application of this compound in the synthesis of agrochemical scaffolds is predicated on its ability to form heterocyclic structures. Many modern herbicides, insecticides, and fungicides are based on nitrogen-containing heterocycles. The chemical properties of this compound make it a plausible candidate for the synthesis of novel agrochemicals, although specific, commercialized examples are not widely documented in publicly available research.
Contribution to Biochemical Research Tool Development
The development of molecular tools to probe biological systems is a critical area of chemical biology. The structural features of this compound suggest its potential utility in this field.
Design of Chemical Probes for Studying Biochemical Pathways
Chemical probes are essential for elucidating the mechanisms of biochemical pathways. The nitrile group of this compound can be a useful handle for introducing reporter groups, such as fluorophores or affinity tags, which are necessary for the detection and isolation of biological targets. While specific examples of probes derived from this compound are not prevalent in the literature, its chemical nature makes it a candidate for such applications.
Development of Molecular Tools for Enzyme Interaction Studies and Cellular Processes
Understanding enzyme-substrate interactions and cellular processes at the molecular level is fundamental to drug discovery and diagnostics. Molecular tools, including inhibitors and labeling agents, are crucial for these studies. The reactive nature of this compound could be exploited to design molecules that covalently or non-covalently interact with enzyme active sites or other biological macromolecules, thereby providing insights into their function. However, detailed research findings in this specific area are not yet widely available.
Applications in Materials Science and Technology
Development of Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
The molecular structure of this compound is characteristic of a push-pull chromophore. beilstein-journals.orgresearchgate.net Such systems, where electron-donating groups (amino, dimethylamino) are conjugated with an electron-accepting group (nitrile), often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation. mdpi.commetu.edu.tr This ICT character is a fundamental prerequisite for fluorescence and is exploited in the design of organic fluorescent dyes. mdpi.comresearchgate.net
Derivatives of related structures, like benzonitriles and other push-pull alkenes, have been investigated for their fluorescent properties and application in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org For instance, donor-acceptor benzonitrile (B105546) derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org The enaminonitrile scaffold of this compound could similarly serve as a core for building novel emitters. By modifying the substituents, it would be theoretically possible to tune the emission color and quantum efficiency, making such derivatives candidates for emissive layers in OLED devices. nih.govrsc.org The solid-state fluorescence of such dyes is highly dependent on molecular arrangement and intermolecular interactions in the crystal lattice, which can significantly alter emission properties compared to their behavior in solution. iucr.org
Utilization in Optical Information Storage Devices
Organic compounds capable of undergoing reversible changes in their isomeric state upon light exposure, known as photochromic materials, are foundational to developing optical information storage devices. rsc.orglabinsights.nl The applications range from rewritable optical media to molecular switches. nih.gov While direct research linking this compound to photochromism is not currently available, related enaminonitrile structures have been studied for their photochemical reactivity. researchgate.net
Photoisomerization is a known photochemical reaction for some enaminonitriles. researchgate.net This process, involving the conversion between cis and trans isomers, alters the physical properties of the molecule, including its absorption spectrum. This reversible change could potentially be harnessed for data storage, where each state represents a bit of information ("0" or "1"). Common classes of organic photochromic materials include diarylethenes, azobenzenes, and spiropyrans. labinsights.nlnih.govelsevierpure.com The development of polymers containing photochromic units is an active area of research for creating robust optical storage media. nih.gov Further investigation would be required to determine if this compound or its derivatives possess the necessary photo-fatigue resistance and thermal stability for such applications.
Potential in the Design of Novel Drug Delivery Systems
The use of polymeric systems is a cornerstone of modern drug delivery, allowing for controlled and targeted release of therapeutic agents. nih.govresearchgate.netnih.gov These systems can be designed as nanoparticles, hydrogels, or polymer-drug conjugates to improve drug safety, efficacy, and patient compliance. mdpi.compharmaexcipients.com
Although no studies have specifically reported the use of this compound in drug delivery, its functional groups offer handles for chemical modification and polymerization. The amino groups could be used to conjugate the molecule to a polymer backbone or to a bioactive agent. The enaminonitrile scaffold itself is a versatile precursor in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals. rsc.orgresearchgate.net For example, β-enaminonitriles can be used as building blocks for tetrahydrobenzo[b]thiophene derivatives, which have been investigated for their antiproliferative effects. rsc.org Therefore, this compound could serve as a starting material or a monomer in the creation of complex polymeric drug delivery systems or in the synthesis of novel therapeutic agents.
Structure-Activity Relationship Studies for Tailored Reactivity and Properties
Influence of Substituent Effects on Chemical Transformations
The reactivity of this compound is governed by the electronic properties of its functional groups. The electron-rich double bond and the nucleophilic amino groups are primary sites for chemical reactions. The introduction of different substituents can profoundly alter the molecule's reactivity, a principle central to structure-activity relationship (SAR) studies.
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—influences the electron density distribution across the molecule. mdpi.com For instance, in related push-pull systems, modifying terminal substituents has been shown to alter the electronic structure and optical properties significantly. nih.gov In the context of β-enaminonitriles, substituents can dictate the course of cyclization reactions. researchgate.net For example, the reaction of enaminonitriles with α,β-unsaturated carboxylic acid chlorides can lead to various nitrogen-containing heterocyclic systems, with the specific product often depending on the substituents present on the enaminonitrile core. researchgate.net The nitrile group itself is a key functional group that can participate in various transformations, including the Strecker synthesis of α-aminonitriles, a fundamental reaction in amino acid synthesis. mdpi.com Understanding these substituent effects allows chemists to strategically design precursors for specific chemical transformations, leading to a diverse range of target molecules. nih.gov
Correlation Between Molecular Structure and Photophysical Responses in Derived Compounds
The photophysical properties of fluorescent molecules are intrinsically linked to their molecular structure. nist.govnih.gov For push-pull chromophores like this compound, slight modifications to the molecular architecture can lead to dramatic shifts in absorption and emission wavelengths, fluorescence quantum yield, and lifetime. researchgate.netmdpi.com
The strength and nature of the donor and acceptor groups are primary determinants of the photophysical response. mdpi.com Replacing the amino or dimethylamino groups with other donors of varying electron-donating strength, or modifying the nitrile group, would directly impact the energy of the intramolecular charge transfer (ICT) state. mdpi.comresearchgate.net This relationship is crucial for tuning the emission color of a fluorescent dye. For example, studies on other fluorescent cores like rhodamines and acridones have demonstrated that modifying amino substituents can significantly shift emission wavelengths and improve quantum yields. nih.govnih.govresearchgate.net Alkylation of an amino group, for instance, can increase fluorescence quantum yield by sterically hindering non-radiative decay pathways. nih.gov
The following interactive table, based on data from related amino-substituted fluorescent compounds, illustrates how structural modifications can impact key photophysical properties.
| Compound Family | Substituent at Amino Group | Absorption Max (λ_abs) | Emission Max (λ_em) | Effect of Substitution |
| Acridonylalanine nih.gov | -NH₂ (Aad) | 422 nm | 530 nm | Base compound with lower quantum yield. |
| Acridonylalanine nih.gov | -N(CH₃)₂ (Dad) | 430 nm | 572 nm | Alkylation causes a red-shift in absorption and emission and increases quantum yield. |
| P-Rhodamine nih.gov | -N(CH₃)₂ | ~680 nm | ~700 nm | Acyclic amine substituent. |
| P-Rhodamine nih.gov | Azetidine (cyclic) | ~685 nm | ~705 nm | Ring strain in cyclic amine leads to a slight red-shift. |
| P-Rhodamine nih.gov | Pyrrolidine (cyclic) | ~695 nm | ~715 nm | Larger, less strained ring continues the red-shift trend. |
This correlation between structure and photophysical response is a guiding principle in the design of new materials for applications ranging from biological imaging to advanced optoelectronics like OLEDs. nih.govnih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for 3-Amino-3-(dimethylamino)prop-2-enenitrile, and how are reaction conditions optimized for yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting dimethylamine derivatives with acrylonitrile precursors under basic conditions. Reaction parameters such as temperature (20–60°C), solvent polarity (e.g., ethanol or DMSO), and stoichiometric ratios are critical for optimizing yield . For example, controlled addition of a base (e.g., KOH) can enhance nucleophilic attack efficiency. Table 1: Key Synthesis Parameters
| Reactants | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Dimethylamine derivative | Ethanol | 40 | KOH | ~75 |
| Acrylonitrile precursor | DMSO | 60 | None | ~68 |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments, mass spectrometry (MS) for molecular weight validation, and FT-IR to identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized . Computational tools like PubChem’s InChI and SMILES strings provide additional structural validation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. Store the compound in inert atmospheres (argon) at –20°C to prevent hydrolysis of the cyano group. Monitor purity via HPLC every 3–6 months, using acetonitrile/water gradients (70:30 v/v) for separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions (e.g., variable NMR shifts) may arise from solvent polarity or tautomeric equilibria. Address this by:
Q. What computational methods are effective in predicting the compound’s reactivity in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and reaction pathways. For example:
Q. What strategies optimize reaction conditions for synthesizing novel derivatives (e.g., halogenated analogs)?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to screen variables: Table 2: Optimization Variables for Halogenation
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 30–80°C | 50°C |
| Catalyst (e.g., Pd/C) | 0.5–5 mol% | 2 mol% |
| Solvent | DMF, THF, Toluene | DMF |
| Post-screening, validate via kinetic profiling (e.g., in situ IR to track intermediate formation) . |
Q. How can mechanistic pathways be elucidated in reactions involving this compound?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-dimethylamine) to trace nitrogen migration in cyclization reactions. Pair with kinetic isotope effects (KIE) and time-resolved MS to identify rate-determining steps. Computational MD simulations (NAMD or GROMACS) can model solvent interactions during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
